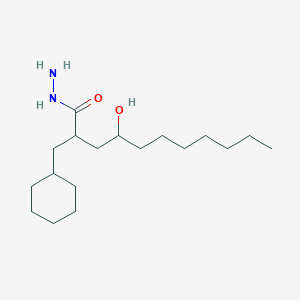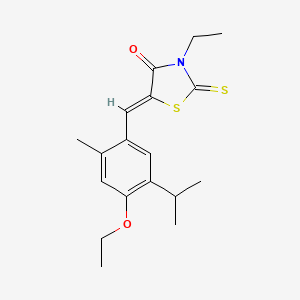![molecular formula C16H12N2O3 B4927254 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]](/img/structure/B4927254.png)
1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone], also known as MITMPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] is not fully understood, but it is believed to involve the formation of a stable complex with metal ions. This complexation can lead to the inhibition of metal-dependent enzymes, such as those involved in oxidative stress and inflammation. Additionally, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. In animal models, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been shown to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. Additionally, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] is its stability in organic solvents, which makes it suitable for use in various experimental conditions. Additionally, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has a relatively low toxicity profile, which makes it safe for use in animal models. However, one limitation of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]. One direction is the development of new synthetic methods for 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] and its derivatives. Another direction is the investigation of the molecular mechanisms underlying the antioxidant, anti-inflammatory, and anticancer effects of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]. Additionally, the use of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] as a probe for the detection of metal ions in biological and environmental samples is an area of future research. Finally, the development of 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]-based materials for various applications, such as drug delivery and catalysis, is an area of future research.
Synthesemethoden
1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] can be synthesized by reacting 2-methoxybenzohydrazide with 1,2,3-indanetrione in the presence of acetic acid. The resulting product is a yellow-orange powder that is soluble in organic solvents such as chloroform and dichloromethane.
Wissenschaftliche Forschungsanwendungen
1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been shown to have antioxidant, anti-inflammatory, and anticancer properties. In materials science, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and as a fluorescent probe for the detection of metal ions. In analytical chemistry, 1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone] has been used as a chelating agent for the determination of metal ions in environmental and biological samples.
Eigenschaften
IUPAC Name |
2-[(2-methoxyphenyl)hydrazinylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-21-13-9-5-4-8-12(13)17-18-14-15(19)10-6-2-3-7-11(10)16(14)20/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQIWRIRWKSFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NN=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyphenyl)hydrazinylidene]indene-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B4927173.png)

![ethyl (3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetate](/img/structure/B4927188.png)
![3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol](/img/structure/B4927204.png)
![2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4927206.png)

![2-[{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B4927228.png)
![3-bromo-N-{3-[(3-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B4927233.png)

![3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4927239.png)
![5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4927244.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B4927248.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4927250.png)
![allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4927266.png)